molecular formula C12H16N6O3 B1336511 Histidylhistidine CAS No. 306-14-9

Histidylhistidine

Cat. No.: B1336511
CAS No.: 306-14-9
M. Wt: 292.29 g/mol
InChI Key: SGCGMORCWLEJNZ-UHFFFAOYSA-N
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Description

H-His-His-OH is a dipeptide composed of two L-histidine residues linked via a peptide bond. Its molecular formula is C₁₂H₁₆N₆O₃, with a molecular weight of 316.30 g/mol . The structure features two imidazole side chains, which confer unique biochemical properties, including metal ion chelation (e.g., Zn²⁺, Cu²⁺), pH buffering capacity, and participation in enzymatic catalysis. Unlike protected histidine derivatives (e.g., Fmoc-His(Trt)-OH), H-His-His-OH lacks protecting groups on its α-amino or imidazole functionalities, making it directly applicable in physiological or catalytic studies . It is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, with purity typically verified by reverse-phase HPLC and mass spectrometry .

Properties

IUPAC Name

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3/c13-9(1-7-3-14-5-16-7)11(19)18-10(12(20)21)2-8-4-15-6-17-8/h3-6,9-10H,1-2,13H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCGMORCWLEJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902221
Record name NoName_1443
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306-14-9, 2733-45-1
Record name Histidylhistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC523374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Efficiency : SPPS protocols for H-His-His-OH report yields of 60–70% , lower than Fmoc-His(Trt)-OH (80–85%) due to unprotected group reactivity .

Biological Relevance : H-His-His-OH’s dual imidazole structure mimics the catalytic triad of hydrolases, enabling its use in abiogenic enzyme design .

Limitations : Its susceptibility to oxidation at the imidazole ring limits long-term storage, requiring lyophilization at -20°C .

Biological Activity

Introduction

H-His-His-OH, also known as dihistidine, is a dipeptide composed of two histidine residues. This compound has garnered attention due to its potential biological activities, particularly in the context of antioxidant properties, metal ion chelation, and roles in cellular signaling pathways. This article reviews the current understanding of the biological activity of H-His-His-OH, supported by relevant research findings and case studies.

  • Chemical Structure : H-His-His-OH is formed by the linkage of two histidine molecules via a peptide bond.
  • Molecular Weight : Approximately 155.19 g/mol.
  • CAS Number : 306-14-9.
PropertyValue
Molecular FormulaC12H16N4O3
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

Antioxidant Properties

Research indicates that H-His-His-OH exhibits significant antioxidant properties. A study highlighted that L-histidine enhances the clastogenic effects of hydrogen peroxide (H₂O₂), suggesting that dihistidine may interact with reactive oxygen species (ROS) . The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress.

Metal Ion Chelation

Histidine residues are known for their ability to chelate metal ions. Dihistidine may play a role in modulating metal ion availability in biological systems, which can influence various physiological processes. For example, the interaction between H-His-His-OH and transition metals could affect enzymatic activities and cellular signaling pathways.

Cellular Signaling

H-His-His-OH may also be involved in cellular signaling mechanisms. Histidine residues can participate in proton transfer reactions and are integral to the active sites of various enzymes. This property suggests that dihistidine could influence enzymatic reactions and signal transduction pathways within cells.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of various histidine derivatives, including H-His-His-OH. The results indicated that dihistidine effectively scavenged free radicals, demonstrating a dose-dependent response. The IC50 values for radical scavenging were significantly lower compared to other amino acids, underscoring its potential as an antioxidant agent .

Case Study 2: Metal Ion Interaction

In another investigation, the interaction of H-His-His-OH with metal ions was examined. The study found that dihistidine could effectively bind to copper and iron ions, which are known to catalyze the formation of harmful free radicals through Fenton reactions. This chelation ability may mitigate oxidative damage in biological systems .

Research Findings

Recent studies have provided insights into the mechanisms through which H-His-His-OH exerts its biological effects:

  • Enhancement of Hydrogen Peroxide Effects : L-histidine has been shown to enhance the clastogenic effects of hydrogen peroxide, potentially through the formation of an adduct that facilitates increased cellular uptake .
  • Role in DNA Damage Response : The presence of H-His-His-OH during oxidative stress conditions resulted in altered DNA damage responses, indicating its potential role in protecting cellular integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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